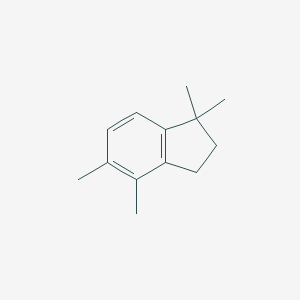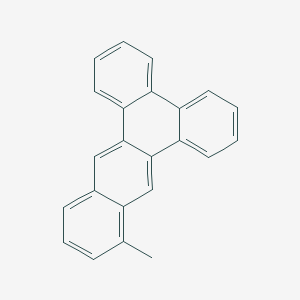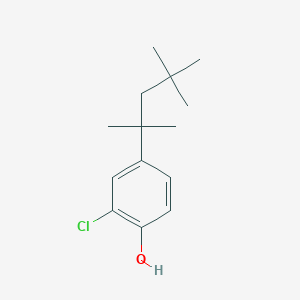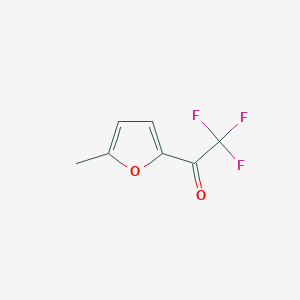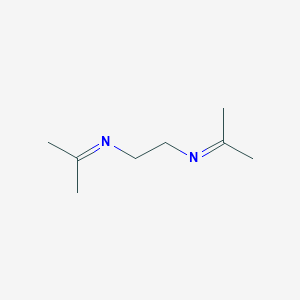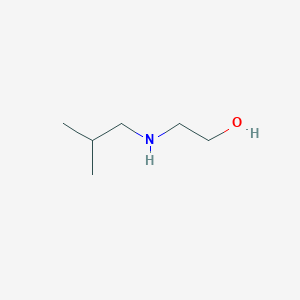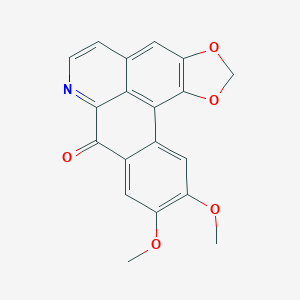
Dicentrinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dicentrinone is a naturally occurring alkaloid that was first isolated from the plant Dicentra cucullaria. It has been found to possess a range of biological activities, including antitumor, antimicrobial, and anti-inflammatory properties. Due to its potential therapeutic applications, dicentrinone has drawn the attention of many researchers in recent years.
Aplicaciones Científicas De Investigación
Antiparasitic Activity
Dicentrinone, an oxoaporphine alkaloid, exhibits significant antiparasitic properties. A study found that dicentrinone isolated from Ocotea puberula showed activity against Trypanosoma cruzi, the parasite responsible for Chagas disease. This activity was comparable to the standard drug benznidazole. The study also noted that dicentrinone caused a disturbance in cell membrane models, indicating potential mechanisms for its antiparasitic effects (Barbosa et al., 2020).
Anti-Tumor Properties
Dicentrinone has demonstrated anti-tumor activities. Research on extracts from Ocotea leucoxylon identified dicentrinone as an inhibitor of topoisomerase I, an enzyme critical in DNA replication, making it a potential candidate for cancer treatment. The study highlighted dicentrinone's selective bioactivity against certain yeast strains, suggesting its potential as an anticancer agent (Zhou et al., 2000).
Antioxidant and Anti-Inflammatory Properties
Dicentrinone from Duguetia furfuracea has shown considerable antioxidant and anti-inflammatory effects. In vitro and in vivo studies demonstrated its effectiveness in scavenging free radicals and inhibiting inflammation in models of rheumatic diseases. This suggests its potential application in treating conditions involving oxidative stress and inflammation (Santos et al., 2018).
Inhibition of Protein Disulfide Isomerase in Cancer
Dicentrinone, along with dicentrine, isolated from Stephaniae tetrandrae Radix, has been identified as a potent inhibitor of protein disulfide isomerase (PDI), an enzyme involved in protein folding. Their inhibition of PDI activity indicates a potential application in cancer therapy, particularly in human hepatoma cells (Zhao et al., 2021).
Leishmanicidal Activity
Research on alkaloids from Duguetia furfuracea revealed that dicentrinone showed strong leishmanicidal activity, indicating its potential use in treating leishmaniasis, a disease caused by protozoan parasites (da Silva et al., 2009).
Propiedades
Número CAS |
16408-78-9 |
|---|---|
Nombre del producto |
Dicentrinone |
Fórmula molecular |
C19H13NO5 |
Peso molecular |
335.3 g/mol |
Nombre IUPAC |
16,17-dimethoxy-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,9,11,14,16,18-octaen-13-one |
InChI |
InChI=1S/C19H13NO5/c1-22-12-6-10-11(7-13(12)23-2)18(21)17-15-9(3-4-20-17)5-14-19(16(10)15)25-8-24-14/h3-7H,8H2,1-2H3 |
Clave InChI |
NEQVOBXBOFZEMR-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C2C(=C1)C3=C4C(=CC5=C3OCO5)C=CN=C4C2=O)OC |
SMILES canónico |
COC1=C(C=C2C(=C1)C3=C4C(=CC5=C3OCO5)C=CN=C4C2=O)OC |
Otros números CAS |
16408-78-9 |
Sinónimos |
dicentrinone |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



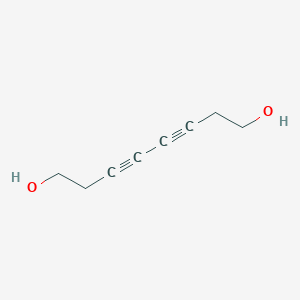
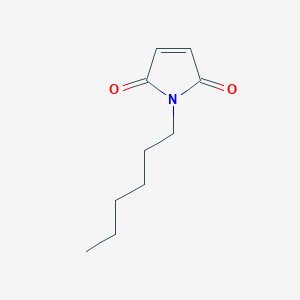
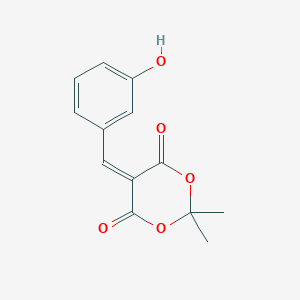
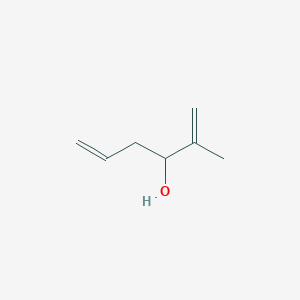
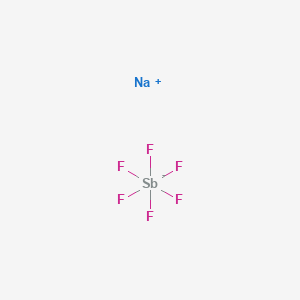
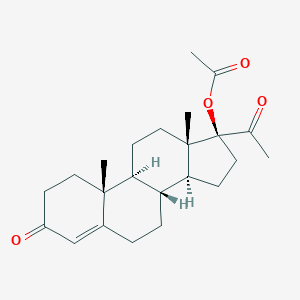
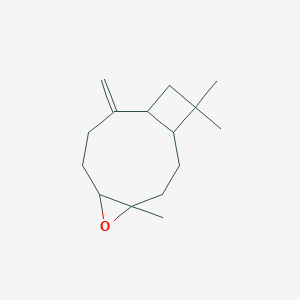
![2-Methylpyrido[3,4-b]pyrazine-5,7-diamine](/img/structure/B100958.png)
